Lipophilicity (LogP) of 5-Nitro-2-phenyl-1H-imidazole Compared to Metronidazole and Tinidazole
The lipophilicity of 5-nitro-2-phenyl-1H-imidazole is significantly higher than that of the first-line clinical 5-nitroimidazole, metronidazole. The calculated LogP for the target compound is 2.51, whereas metronidazole has a LogP of -0.02 . For additional context, tinidazole, a more lipophilic clinical analog, has a LogP of -0.35. This difference in lipophilicity is known to strongly influence the pharmacokinetics of nitroimidazoles, including absorption, distribution, and elimination [1].
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | 2.51 |
| Comparator Or Baseline | Metronidazole: -0.02; Tinidazole: -0.35 |
| Quantified Difference | Target compound is >2.5 LogP units more lipophilic than metronidazole. |
| Conditions | In silico calculation |
Why This Matters
Higher lipophilicity predicts different tissue distribution and blood-brain barrier penetration compared to metronidazole, which is critical for selecting the appropriate nitroimidazole for in vivo studies targeting specific compartments.
- [1] P. Workman. Lipophilicity and the Pharmacokinetics of Nitroimidazoles. In: Nitroimidazoles. 1981. Springer, Boston, MA. View Source
